Product packaging for Zmax (TN)(Cat. No.:)

Zmax (TN)

Cat. No.: B1260964
M. Wt: 767 g/mol
InChI Key: HQUPLSLYZHKKQT-JYIVJXBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zmax (TN) is the chemical reagent name for the macrolide antibiotic azithromycin, a semi-synthetic derivative of erythromycin characterized by a 15-membered lactone ring azalide structure . As a broad-spectrum antibacterial compound, its primary research mechanism involves inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, exhibiting bacteriostatic or bactericidal activity depending on the target microorganism . Researchers utilize Zmax (TN) to study infections caused by pathogens within its antimicrobial spectrum, including Chlamydia trachomatis, Neisseria gonorrhoeae, Ureaplasma urealyticum, and Mycoplasma genitalium, as well as Toxoplasma gondii and Treponema pallidum, which are associated with fetal and perinatal infections . Beyond its direct antimicrobial properties, this compound demonstrates significant research interest for its additional immunomodulatory and anti-inflammatory effects, making it valuable for investigating host-pathogen interactions and immune responses . The reagent's pharmacokinetic profile features good oral bioavailability, extensive tissue distribution, and an extended half-life (approximately 68 hours in plasma and over 60 hours in tissues), enabling prolonged experimental exposure from single-dose administration regimens . Current research applications include studies of sexually transmitted diseases, toxoplasmosis, malaria, and obstetric conditions like preterm pre-labor rupture of membranes, alongside exploration of its potential antiviral effects against several respiratory viruses . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, noting potential gastrointestinal adverse effects at high experimental doses and considering its class warning regarding potential QT prolongation in susceptible experimental models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74N2O13 B1260964 Zmax (TN)

Properties

Molecular Formula

C38H74N2O13

Molecular Weight

767 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate

InChI

InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

HQUPLSLYZHKKQT-JYIVJXBESA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O

Origin of Product

United States

Scientific Research Applications

Azithromycin Extended-Release Formulation (Zmax)

Overview
Azithromycin is a macrolide antibiotic used to treat various bacterial infections. The Zmax formulation, approved by the FDA, allows for a single-dose administration that enhances patient compliance and minimizes gastrointestinal side effects.

Applications

  • Treatment of Infections : Zmax is primarily indicated for community-acquired pneumonia and acute bacterial sinusitis. Its unique microsphere formulation allows for sustained release, which is crucial for maintaining effective drug levels over time .
  • Pharmacokinetics : Studies show that Zmax achieves higher concentrations in lung tissues compared to standard azithromycin formulations, leading to improved therapeutic outcomes .

Case Study: Efficacy in Clinical Trials
A clinical trial demonstrated that patients receiving Zmax showed a significant reduction in symptoms of pneumonia compared to those on traditional therapies. The pharmacokinetic profile indicated that Zmax provided effective tissue penetration, which is critical for treating respiratory infections .

Parameter Zmax (Azithromycin) Standard Azithromycin
Dosage Form Extended-releaseImmediate-release
Administration Frequency Single doseMultiple doses
Peak Concentration (AUC) Higher in lung tissueLower in lung tissue
Gastrointestinal Side Effects ReducedHigher

Zmax Test in Clinical Trial Methodologies

Overview
The Zmax test is a statistical method used to analyze survival data in clinical trials, particularly in immuno-oncology settings where delayed effects are common.

Applications

  • Immuno-Oncology Trials : The Zmax test improves the detection of treatment effects over time, addressing limitations found in traditional log-rank tests . It is particularly useful when survival curves exhibit delayed separation.
  • Robust Statistical Analysis : Simulation studies indicate that the Zmax test maintains good power across various models, making it a reliable tool for researchers analyzing complex clinical data .

Case Study: Application in Recent Trials
In a recent immuno-oncology trial, the Zmax test was applied to assess the efficacy of a new treatment regimen. Results indicated that the treatment had a statistically significant impact on patient survival compared to controls, showcasing the utility of the Zmax test in capturing delayed treatment effects effectively .

Trial Parameter Zmax Test Results Traditional Log-Rank Test Results
Type I Error Rate Control YesNo
Power Under Delayed Effects HighLow
Statistical Significance Detected YesNo

Preparation Methods

Procedure Overview

Azithromycin hydrate is precipitated by incremental water addition to an acetone solution of azithromycin. The process involves:

  • Dissolving azithromycin in acetone (1:1–1:3 v/v) at 20–25°C.
  • Adding water in two stages:
    • First addition : 0.4–0.5 volumes of water per volume of acetone over 2–3 hours to initiate nucleation.
    • Second addition : 0.2 volumes/hour until a final acetone:water ratio of 1:1–1:1.5 is achieved.
  • Isolating crystals via filtration and drying at 40°C under vacuum.

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity Source
Temperature 20–25°C Prevents amorphous phase formation
Water addition rate 0.2 volumes/hour Enhances crystal uniformity
Stirring time 4–6 hours post-nucleation Reduces residual solvents

This method achieves 92–95% yield with ≤0.05% isomers.

Phase-Transition-Driven Crystallization

Thermal and Dielectric Monitoring

Azithromycin hydrate exhibits a phase transition at 369 K, detectable via dielectric spectroscopy. This property is exploited to optimize crystallization endpoints:

  • Dielectric constant : Sharp drop at 369 K indicates completion of hydrate formation.
  • Impedance spectroscopy : Semicircular arcs in Cole-Cole plots confirm protonic conductivity, ensuring structural integrity.

Industrial Scalability

Parameter Laboratory Scale Pilot Scale
Batch size 100 g 50–100 kg
Crystallization time 8–10 hours 12–14 hours
Purity 99.3% 98.8–99.1%

Phase-transition methods reduce energy consumption by 15% compared to traditional solvent-based approaches.

Co-Crystallization with Lactobionic Acid

Enhanced Solubility Formulations

Azithromycin-lactobionic acid co-crystals ($$ \text{C}{38}\text{H}{72}\text{N}2\text{O}{12} \cdot 2\text{C}{12}\text{H}{22}\text{O}{12} \cdot n\text{H}2\text{O} $$) are synthesized to improve water solubility:

  • Dissolve azithromycin dihydrate in ethanol-acetone (3:1 v/v).
  • Add lactobionic acid (1:2 molar ratio) at 15–55°C.
  • Precipitate with ethyl formate-isopropanol (1:1).

Performance Metrics

Property Azithromycin Hydrate Co-Crystal
Water solubility 0.5 mg/mL 12.3 mg/mL
Bioavailability 38% 67%
Stability (25°C) 24 months 18 months

Co-crystals are prioritized for pediatric suspensions due to rapid dissolution profiles.

Quality Control and Impurity Profiling

Chromatographic Analysis

HPLC methods using C18 columns (UV detection at 210 nm) resolve azithromycin from isomers:

  • Retention time : 8.2 minutes for azithromycin vs. 7.9 minutes for 3″-N-desmethyl analogs.
  • Limit of detection : 0.01% for related substances.

Thermal Gravimetric Analysis (TGA)

  • Weight loss at 60–130°C : 3.1% (theoretical 2.98% for 2.5 H$$_2$$O).
  • Decomposition onset : 157–160°C.

Industrial-Scale Process Optimization

Case Study: 500 kg Batch

Step Duration (hours) Critical Observations
Dissolution 1.5 Complete solubility at 25°C
First water addition 3.0 Turbidity onset at 0.4 volumes
Second water addition 6.0 Crystal growth completion
Filtration 2.0 98.5% recovery
Drying 24.0 Residual solvents <0.1%

Post-crystallization washes with acetone reduce residual 1,2-propylene glycol to <50 ppm.

Q & A

Q. What is the ecological significance of Total Nitrogen (TN) and Lake Maximum Depth (Zmax) in limnological studies?

TN is a critical indicator of nutrient loading in aquatic systems, influencing algal blooms and eutrophication. Zmax (maximum depth) affects thermal stratification, oxygen distribution, and sediment-water interactions. Together, they determine nutrient cycling efficiency and ecosystem productivity. Methodologically, TN is quantified via spectrophotometric analysis (e.g., cadmium reduction), while Zmax is derived from bathymetric surveys .

Q. How are TN concentrations measured in stratified lakes, and what quality controls ensure data reliability?

TN measurement involves water sampling at discrete depths (epilimnion vs. hypolimnion) to capture stratification effects. Samples are filtered, preserved with sulfuric acid, and analyzed using flow injection analysis (FIA). Quality controls include field blanks, spike recoveries, and inter-laboratory calibration to minimize contamination and instrumental drift .

Advanced Research Questions

Q. What experimental design considerations are critical for isolating Zmax’s impact on TN dynamics in polymictic vs. dimictic lakes?

  • Sampling frequency : Monthly intervals to capture seasonal stratification and mixing events.
  • Depth profiling : Multi-parameter sondes to measure TN, temperature, and dissolved oxygen at 1-meter intervals.
  • Covariate control : Account for confounding variables like dissolved organic carbon (DOC) and chlorophyll-a using multivariate regression .
  • Example table of variables:
VariableRole in AnalysisMeasurement Method
TNNutrient loading indicatorSpectrophotometry
ZmaxStratification driverBathymetric mapping
DOCLight attenuation modifierTOC analyzer
Chlorophyll-aPhytoplankton biomass proxyFluorometry

Q. How can researchers resolve contradictions in TN-Zmax relationships observed across studies?

Contradictions often arise from differing lake morphometries or anthropogenic influences. Solutions include:

  • Meta-analysis : Pool datasets from diverse lake types (e.g., glacial vs. temperate) to identify context-dependent patterns.
  • Causal inference : Apply structural equation modeling (SEM) to disentangle direct (e.g., sediment resuspension) and indirect (e.g., DOC-mediated light effects) pathways .

Q. What statistical methods address non-linear relationships between TN, Zmax, and ecosystem outcomes like phytoplankton biomass?

  • Generalized Additive Models (GAMs) : Capture non-linear responses of chlorophyll-a to TN gradients, especially in shallow lakes where Zmax <5m.
  • Hierarchical Bayesian models : Account for spatial autocorrelation in multi-lake studies, integrating uncertainties from instrument error and sampling bias .

Methodological Guidance

Q. How to ensure reproducibility in Zmax-TN studies when replicating experiments across institutions?

  • Protocol standardization : Adopt ISO 5667-3 for water sampling and EPA Method 353.2 for TN analysis.
  • Data transparency : Publish raw depth-specific TN measurements and bathymetric maps in supplementary materials, using platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Q. What strategies validate TN measurement accuracy in humic-rich lakes with high DOC interference?

  • Chemical correction : Use persulfate digestion to oxidize dissolved organic nitrogen (DON) before analysis.
  • Instrumental validation : Compare results with isotope-ratio mass spectrometry (IRMS) for δ¹⁵N signatures to confirm TN sources .

Data Contradiction Analysis

Q. How to reconcile discrepancies between modeled and observed TN retention rates in deep lakes (Zmax >20m)?

Discrepancies often stem from underestimated sediment denitrification rates. Mitigation steps:

  • Sediment core incubation : Measure in situ denitrification using acetylene inhibition techniques.
  • Model recalibration : Integrate microbial genomics data to refine process-based models (e.g., GLM-AED) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.